molecular formula C17H14O4 B3058292 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione CAS No. 88778-82-9

2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione

Cat. No. B3058292
CAS RN: 88778-82-9
M. Wt: 282.29 g/mol
InChI Key: GZSJQNZMEWZTDJ-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione , also known by its CAS number 88778-82-9 , is a chemical compound with a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol . It appears as yellow crystals with a melting point range of 175–176°C .


Synthesis Analysis

  • Gas-Phase Fixed-Bed Oxidation Method

    • The product is obtained after thin-wall condensation .
  • Liquid-Phase Oxidation Method

    • After 6–8 hours of reaction, the solvent is evaporated under reduced pressure, leading to crystallization of the product .

Molecular Structure Analysis

The molecular structure of 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione consists of an anthracene core with an additional (2-Hydroxyethoxy)methyl group attached. This modification imparts unique properties to the compound .


Physical And Chemical Properties Analysis

  • Boiling Point : Not specified

properties

IUPAC Name

2-(2-hydroxyethoxymethyl)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-7-8-21-10-11-5-6-14-15(9-11)17(20)13-4-2-1-3-12(13)16(14)19/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSJQNZMEWZTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630065
Record name 2-[(2-Hydroxyethoxy)methyl]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione

CAS RN

88778-82-9
Record name 2-[(2-Hydroxyethoxy)methyl]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (0.039 mol) of 2-chloromethylanthraquinone (prepared in accordance with the instructions of G. Izoret, Ann. Chim. 7, 151 (1962)) in 200 ml of ethylene glycol are refluxed for 3 hours, with stirring and with exclusion of moisture. The product which has crystallised out on cooling is washed with water and recrystallised from ethanol. 8.9 g (80.92% of theory) of 2-(2-hydroxyethoxymethyl)-anthraquinone are obtained. 8 g (0.03 mol) of 2-(2-hydroxyethoxymethyl)-anthraquinone are dissolved in 180 ml of tetrahydrofuran, 4.34 ml (0.05 mol) of triethylamine are added and the mixture is cooled to 5° C. 3 ml (0.03 mol) of methacryloyl chloride in 10 ml of tetrahydrofuran are then added dropwise, with stirring and under an inert gas, such that the temperature does not exceed 5° C. When the dropwise addition has ended, stirring is continued at room temperature for 5 hours. The solvent is then stripped off on a rotary evaporator and the solid product is washed several times with 1% citric acid and water and dried in vacuo. 7.76 g of (2-anthraquinonyl)-7-oxa-4-oxa-3-oxo-2-methyloct-1-ene are obtained, and 7.48 g (71.17% of theory) after recrystallisation from ethanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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